4-Hydroxybenzaldehyde semicarbazone 4-Hydroxybenzaldehyde semicarbazone
Brand Name: Vulcanchem
CAS No.: 58336-40-6
VCID: VC21314690
InChI: InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+
SMILES: C1=CC(=CC=C1C=NNC(=O)N)O
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol

4-Hydroxybenzaldehyde semicarbazone

CAS No.: 58336-40-6

Cat. No.: VC21314690

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybenzaldehyde semicarbazone - 58336-40-6

Specification

CAS No. 58336-40-6
Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
IUPAC Name [(E)-(4-hydroxyphenyl)methylideneamino]urea
Standard InChI InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+
Standard InChI Key SHWZHHQFLAWPLW-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=O)C=CC1=CNNC(=O)N
SMILES C1=CC(=CC=C1C=NNC(=O)N)O
Canonical SMILES C1=CC(=O)C=CC1=CNNC(=O)N

Introduction

Chemical Structure and Properties

4-Hydroxybenzaldehyde semicarbazone is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and semicarbazide. The IUPAC name for this compound is [(E)-(4-hydroxyphenyl)methylideneamino]urea. It features a phenolic hydroxyl group at the para position of the benzene ring along with a semicarbazone moiety.

Physical and Chemical Properties

The key physical and chemical properties of 4-Hydroxybenzaldehyde semicarbazone are summarized in the following table:

PropertyValue
CAS Number58336-40-6
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
IUPAC Name[(E)-(4-hydroxyphenyl)methylideneamino]urea
Standard InChIInChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)/b10-5+
Physical StateCrystalline solid

The compound contains multiple functional groups including a phenolic hydroxyl, a semicarbazone group (C=N-NH-CO-NH2), and an azomethine (C=N) linkage, which contribute to its chemical reactivity and potential biological activities.

Synthesis Methods

Condensation Reaction

The primary method for synthesizing 4-Hydroxybenzaldehyde semicarbazone involves a condensation reaction between 4-hydroxybenzaldehyde and semicarbazide. This reaction typically proceeds in the following manner:

  • 4-Hydroxybenzaldehyde reacts with semicarbazide hydrochloride

  • The reaction is facilitated in a solvent like ethanol or methanol

  • An acid catalyst may be used to enhance the reaction rate

  • Heating is often required to complete the reaction

Detailed Synthesis Procedure

Based on the synthesis procedures described for similar compounds, a typical method for preparing 4-Hydroxybenzaldehyde semicarbazone would follow these steps:

  • A mixture of semicarbazide hydrochloride and crystallized sodium acetate in water is prepared

  • This mixture is added slowly to a solution of 4-hydroxybenzaldehyde in alcohol

  • The mixture is stirred and may be warmed on a water bath to accelerate the reaction

  • After cooling (often in ice-water), the resulting crystals are filtered, washed with cold water, and recrystallized from alcohol

Similar semicarbazone compounds have been synthesized with yields ranging from 77% to 93%, suggesting that 4-Hydroxybenzaldehyde semicarbazone can be prepared with high efficiency using these methods .

Spectroscopic Characterization

Spectral Data

The spectroscopic characterization of 4-Hydroxybenzaldehyde semicarbazone and related compounds provides valuable insights into their structural features. While specific spectral data for this compound is limited in the provided search results, similar semicarbazones have been characterized using various spectroscopic techniques:

NMR Spectroscopy

Based on data from similar compounds, the 1H NMR spectrum would typically show:

  • Signals for aromatic protons (around δ 6.8-7.4 ppm)

  • A signal for the azomethine proton (CH=N) at approximately δ 7.7-7.8 ppm

  • Broad signals for the NH2 protons (around δ 5.6-6.5 ppm)

  • A broad signal for the NH proton (around δ 10.0-10.1 ppm)

  • A signal for the phenolic OH proton

Infrared Spectroscopy

The IR spectrum would typically display characteristic bands for:

  • N-H stretching vibrations

  • C=O stretching of the semicarbazone group

  • C=N stretching of the azomethine group

  • O-H stretching of the phenolic group

  • Aromatic C-H and C=C stretching vibrations

Biological Activities and Applications

Research Applications

4-Hydroxybenzaldehyde semicarbazone has several potential applications in research:

  • As a precursor for the synthesis of more complex molecules

  • In coordination chemistry as a ligand for metal complexes due to its multiple coordination sites

  • As a model compound for studying structure-activity relationships in medicinal chemistry

  • In materials science applications, particularly given the liquid crystalline properties observed in related derivatives

Chemical Reactivity

Reactivity of Functional Groups

The presence of multiple functional groups in 4-Hydroxybenzaldehyde semicarbazone contributes to its diverse chemical reactivity:

  • The semicarbazone group can undergo hydrolysis under acidic conditions to regenerate the parent aldehyde and semicarbazide

  • The phenolic hydroxyl group can participate in:

    • Alkylation reactions to form ethers

    • Esterification reactions

    • Oxidation reactions

    • Metal coordination through the oxygen atom

Derivatives Formation

The 4-hydroxybenzaldehyde moiety serves as an important precursor for creating various derivatives. The hydroxyl group can be modified through alkylation to produce 4-n-alkoxy derivatives, which have been studied for their liquid crystalline properties. The transformation of 4-hydroxybenzaldehyde to its semicarbazone can be achieved with good yields, as demonstrated in related synthetic procedures .

Related Compounds and Liquid Crystalline Properties

4-n-Alkoxy Benzaldehyde Semicarbazones

An important class of related compounds are the 4-n-Alkoxy Benzaldehyde Semicarbazones, which are synthesized from p-hydroxy benzaldehyde through alkylation with n-alkyl bromides under phase transfer conditions, followed by condensation with semicarbazide hydrochloride .

Examples of these compounds include:

  • 4-n-Octyloxybenzaldehyde semicarbazone

  • 4-n-Dodecyloxybenzaldehyde semicarbazone

  • 4-n-Tetradecyloxybenzaldehyde semicarbazone

  • 4-n-Hexadecyloxybenzaldehyde semicarbazone

Mesogenic Properties

One of the most fascinating aspects of these related compounds is their liquid crystalline (mesogenic) properties. Research has shown that 4-n-Alkoxy Benzaldehyde Semicarbazones exhibit various liquid crystalline phases, which have been investigated using differential scanning calorimetry (DSC) and polarizing optical microscopy .

For example, when 4-n-Dodecyloxybenzaldehyde semicarbazone is cooled from its isotropic phase, it displays a cholesteric phase characterized by planar structures with deep violet color and specular reflection. This phase transforms into a smectic A phase and eventually develops into a chiral smectic C* phase, which remains stable over a wide temperature range .

These mesogenic properties suggest potential applications in display technologies, optical devices, and other advanced materials applications.

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